4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

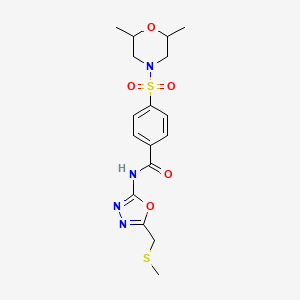

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a (methylthio)methyl group and a 4-((2,6-dimethylmorpholino)sulfonyl)phenyl moiety.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S2/c1-11-8-21(9-12(2)25-11)28(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(26-17)10-27-3/h4-7,11-12H,8-10H2,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFDUIBEVPCLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features a morpholino sulfonamide moiety and an oxadiazole ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Notably, it has been investigated for:

- Inhibition of Protein Kinases : The compound shows potential as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against certain bacterial strains.

Research Findings

Recent studies have demonstrated the following key findings regarding the biological activity of this compound:

- Cell Proliferation Inhibition : In vitro assays indicated that the compound significantly inhibits the growth of cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism of Action : The inhibition of specific signaling pathways related to cell cycle regulation has been observed, particularly those involving cyclin-dependent kinases (CDKs).

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various sulfonamide derivatives, including this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values indicated a potent effect at micromolar concentrations.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 |

| Control (Doxorubicin) | 0.5 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural analogs differ primarily in the substituents on the oxadiazole ring and the sulfonyl-linked morpholino group. Key comparisons include:

Key Observations:

- The methylthio group in the target compound increases lipophilicity compared to the dimethoxyphenyl substituent in its analog, favoring passive diffusion across biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.